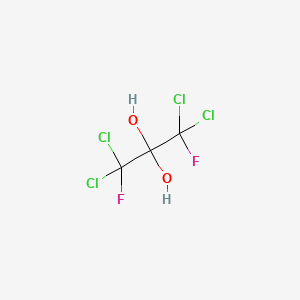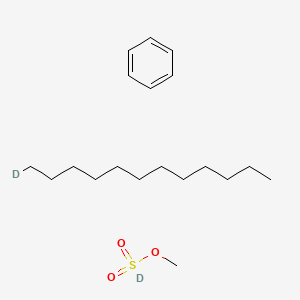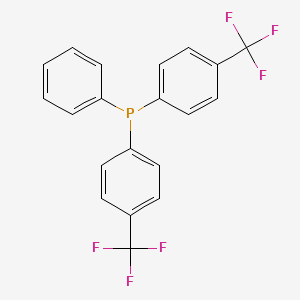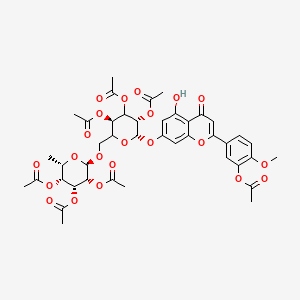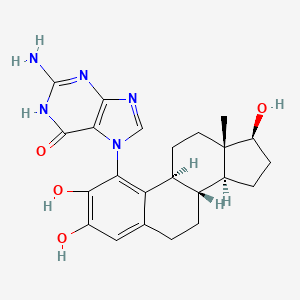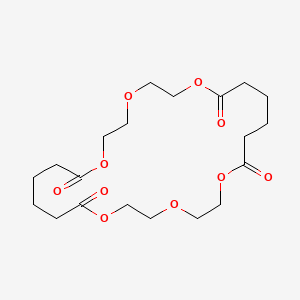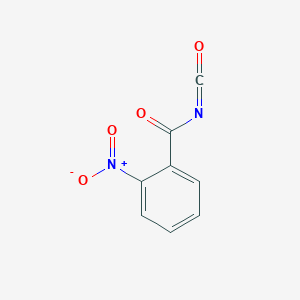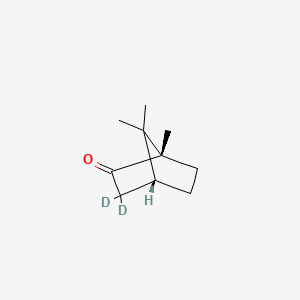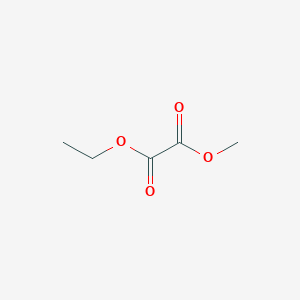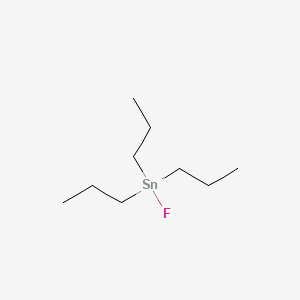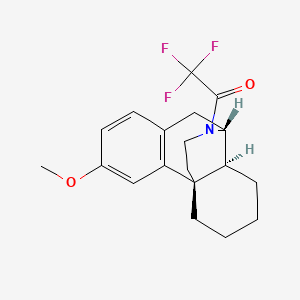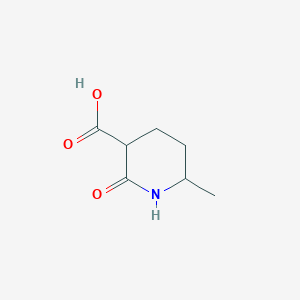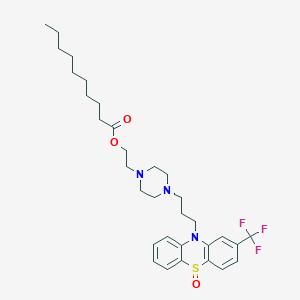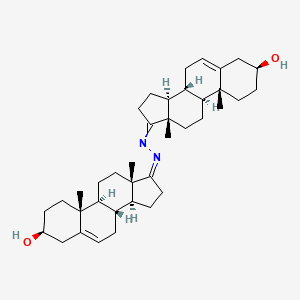
3b-17-Imino-androst-5-en-3-ol Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3b-17-Imino-androst-5-en-3-ol Dimer: is a synthetic steroidal compound with the molecular formula C38H56N2O2 and a molecular weight of 572.86 g/mol . This compound is known for its unique structure, which includes an imino group and a dimeric form, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3b-17-Imino-androst-5-en-3-ol Dimer typically involves the reaction of androst-5-en-3β,17β-diol with specific reagents under controlled conditions. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired dimeric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3b-17-Imino-androst-5-en-3-ol Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3b-17-Imino-androst-5-en-3-ol Dimer is used as a reference material and in the study of steroidal compounds. It serves as an impurity standard for the analysis of related compounds .
Biology: In biological research, this compound is used to study the effects of steroidal structures on biological systems. It helps in understanding the interactions between steroids and biological receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer. It is an impurity of Abiraterone, a drug used in prostate cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of other steroidal compounds and as a reference material for quality control and standardization .
Wirkmechanismus
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Dimer involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in steroidogenesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that play a role in the development and progression of androgen-dependent conditions such as prostate cancer .
Vergleich Mit ähnlichen Verbindungen
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: This compound has a similar structure but includes an acetate group, which may affect its chemical properties and biological activity.
Androst-5-en-3β,17α-diol: This compound shares a similar steroidal backbone but lacks the imino group and dimeric form, making it less complex.
Uniqueness: 3b-17-Imino-androst-5-en-3-ol Dimer is unique due to its dimeric structure and the presence of an imino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C38H56N2O2 |
|---|---|
Molekulargewicht |
572.9 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
TWJCNVOIEMSYGV-GLIPDFAWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


